molecular formula C22H24N2O4S B301067 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B301067
M. Wt: 412.5 g/mol
InChI Key: FVTKMISGPMWXKT-NPPZMEKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its potential uses are still being explored.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity. This compound has shown promising results in various in vitro and in vivo studies, and its potential applications in cancer research are still being explored. However, one of the limitations of using this compound is its low solubility and poor bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions that can be explored in the study of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One of the most promising areas of research is the development of novel formulations and delivery systems that can improve the solubility and bioavailability of this compound. Another area of research is the identification of new targets and pathways that can be targeted by this compound, which can lead to the development of more effective anti-cancer therapies. Finally, the potential applications of this compound in other fields such as neurodegenerative diseases and inflammation can also be explored.

Synthesis Methods

The synthesis of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the reaction of 2-amino-3-ethyl-1,3-thiazolidin-4-one with 3-ethoxy-2-hydroxybenzaldehyde and 4-ethoxyaniline. The reaction is carried out in the presence of a catalyst such as acetic acid, and the resulting product is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

Product Name

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O4S/c1-4-24-21(26)19(14-15-8-7-9-18(20(15)25)28-6-3)29-22(24)23-16-10-12-17(13-11-16)27-5-2/h7-14,25H,4-6H2,1-3H3/b19-14-,23-22?

InChI Key

FVTKMISGPMWXKT-NPPZMEKISA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C(=CC=C2)OCC)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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